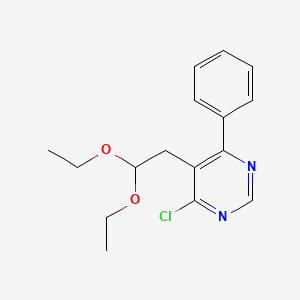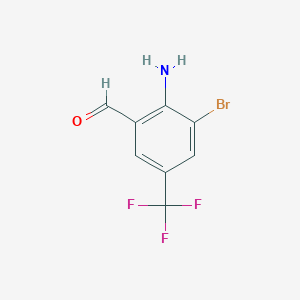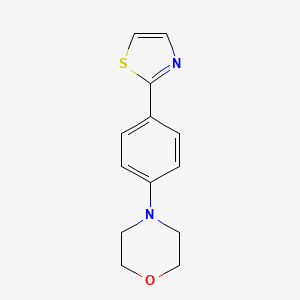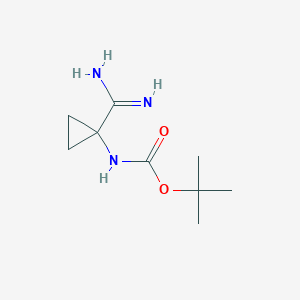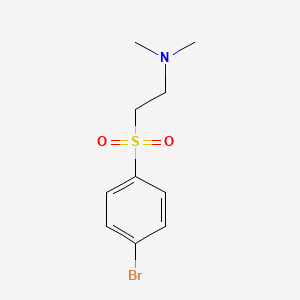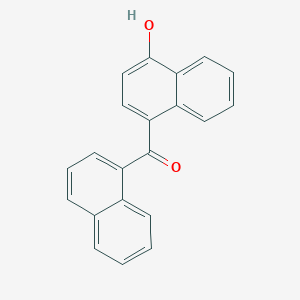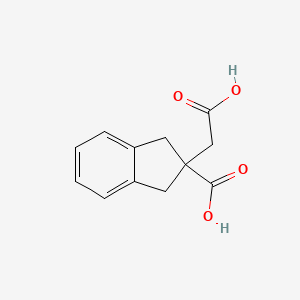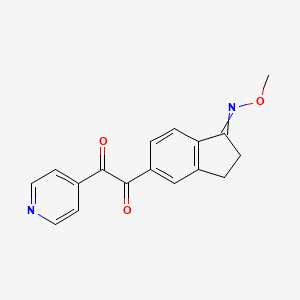
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE
Overview
Description
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxyimino group attached to an indan ring, along with a pyridinyl group and an ethane-1,2-dione moiety. Its complex structure makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps, starting with the preparation of the indan and pyridinyl precursors. The methoxyimino group is introduced through a reaction with methoxyamine, and the final compound is obtained through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE can be compared with other similar compounds, such as:
1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]-2-(pyridin-4-yl)ethane-1,2-dione: A closely related compound with similar structural features.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Another compound with a pyridinyl group and ethane moiety
Properties
CAS No. |
405554-66-7 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3 |
InChI Key |
GUPVAYODPWPSIM-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
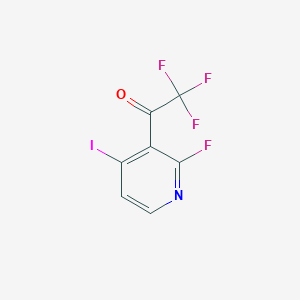
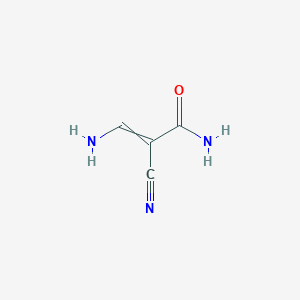
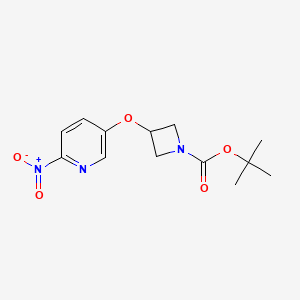
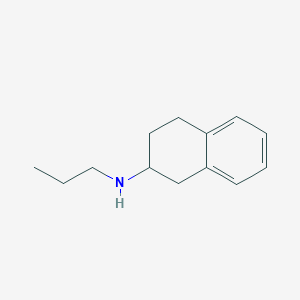
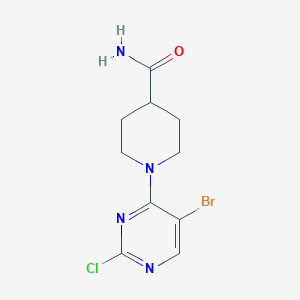
![3-[(2-Fluorophenyl)methoxy]oxolane](/img/structure/B8565596.png)
